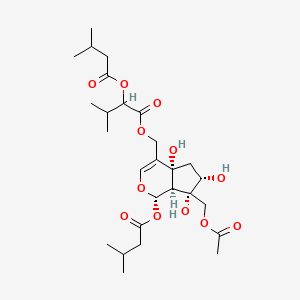

Valeriotriate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H42O12 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

InChI |

InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27-/m0/s1 |

InChI Key |

LUDMVJVLHCEECS-XPVIXRIASA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Valeriotriate B: A Technical Guide to its Discovery, Isolation, and Characterization from Valeriana Species

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Valeriotriate B, a notable iridoid compound found in various Valeriana species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and insights into its biological significance.

Introduction

The genus Valeriana, comprising over 250 species, has a long history in traditional medicine, primarily recognized for its sedative and anxiolytic properties.[1] The roots and rhizomes of these plants are a rich source of a diverse array of bioactive compounds, including essential oils, flavonoids, alkaloids, and a significant class of iridoids known as valepotriates.[2][3] Among these, this compound has emerged as a compound of interest. This guide synthesizes the available scientific literature to present a detailed account of its discovery and the methodologies for its isolation and characterization.

Discovery and Structural Elucidation

This compound was first reported as a novel iridoid isolated from the roots of Valeriana fauriei Briq. The initial discovery and structural elucidation were described in a 1988 publication in the journal Phytochemistry by Ageta et al. The structure of this compound (C₂₇H₄₂O₁₂) was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₂O₁₂ |

| Molecular Weight | 558.62 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data unavailable in the accessible literature. Expected signals would correspond to the iridoid core, acetyl, and isovaleryl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data unavailable in the accessible literature. Expected signals would include ester carbonyls, olefinic carbons, and carbons of the iridoid skeleton. |

| Mass Spectrometry (MS) | Specific fragmentation patterns would be detailed in the original discovery paper. |

| Infrared (IR) νₘₐₓ (cm⁻¹) | Expected absorptions for hydroxyl, ester carbonyl, and C=C double bonds. |

Note: The detailed spectroscopic data from the original 1988 publication by Ageta et al. were not fully accessible in the conducted search. Researchers should refer to the original publication for this specific information.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from Valeriana species, based on established protocols for iridoid extraction and purification.

Plant Material and Extraction

A general procedure for the extraction of iridoids, including this compound, from Valeriana fauriei roots is as follows:

-

Plant Material Preparation: The roots of Valeriana fauriei are collected, air-dried, and then pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with 70% ethanol (B145695) at a ratio of 1:10 (w/v) for 2 hours at 80°C.[2] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Isolation and Purification of this compound

The crude extract, rich in a mixture of iridoids, requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Iridoids are often concentrated in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The iridoid-rich fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing ethyl acetate concentration, is employed to separate the different components.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis

Table 2: Representative Quantitative Data of Major Iridoids in Valeriana fauriei

| Iridoid Compound | Concentration Range (in extract) | Analytical Method |

| Didrovaltrate (DI) | Specific data not available | HPLC |

| Valtrate (VAL) | Specific data not available | HPLC |

| This compound (VAL B) | Specific data not available | HPLC |

| Valeriotetrate C (VAL C) | Specific data not available | HPLC |

| Valechlorine (VC) | Specific data not available | HPLC |

Note: This table illustrates the typical presentation of quantitative data. Specific values for this compound require further targeted analytical studies.

Biological Activity and Potential Signaling Pathways

Recent research has begun to explore the biological activities of this compound. A study investigating the effects of Valeriana fauriei extract on dexamethasone-induced muscle atrophy found that this compound was one of the active iridoid constituents.[2] Specifically, this compound was shown to inhibit the upregulation of Atrogin-1, a key gene involved in muscle atrophy.[2]

While the precise signaling pathway for this compound is yet to be fully elucidated, its inhibitory effect on an atrophy marker suggests potential interaction with pathways regulating muscle protein synthesis and degradation. A related iridoid, Valtrate, has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells. This provides a plausible, though unconfirmed, avenue for investigation into the mechanism of action of this compound.

Below is a proposed experimental workflow for investigating the biological activity of this compound.

The following diagram illustrates a potential signaling pathway that this compound might modulate, based on its observed effects on muscle atrophy markers.

Conclusion

This compound represents one of the many complex iridoids present in the Valeriana genus. While its initial discovery dates back several decades, recent research is beginning to shed light on its potential biological activities. This guide provides a foundational understanding for researchers interested in this compound, outlining the necessary protocols for its extraction and isolation, and highlighting areas where further research, particularly in quantitative analysis and mechanism of action studies, is needed. The continued investigation of this compound and other related compounds from Valeriana species holds promise for the development of new therapeutic agents.

References

Valeriotriate B: A Technical Guide on its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B, a member of the valepotriate class of iridoids, is a phytochemical of interest due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and abundance of this compound. It details the primary plant source, outlines a general methodology for its extraction and isolation, and presents its known biological activities. While quantitative abundance data remains limited in the current literature, this guide consolidates the available qualitative information to support further research and development efforts.

Natural Sources of this compound

This compound has been identified as a constituent of the plant species Valeriana jatamansi, a perennial herb belonging to the Caprifoliaceae family.[1] This plant, also known as Indian Valerian, has a history of use in traditional medicine systems. The primary source of this compound and other valepotriates is the roots and rhizomes of the plant.[2]

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Family | Plant Part(s) |

| This compound | Valeriana jatamansi | Caprifoliaceae | Roots and Rhizomes |

Abundance of this compound

Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance or yield of this compound from Valeriana jatamansi. Research has focused on the isolation and characterization of a wide range of phytochemicals from this plant, with this compound being one of many identified iridoids. One study detailed the extraction of a large batch of V. jatamansi roots (32.5 kg), which yielded a significant amount of a main constituent valepotriate (8.45 g), but the specific yield of this compound was not reported.[2]

The concentration of valepotriates in Valeriana species can be influenced by various factors, including the specific chemotype of the plant, geographical location, and harvest time. Further quantitative studies, employing techniques such as High-Performance Liquid Chromatography (HPLC), are necessary to determine the precise concentration of this compound in different plant tissues and under various conditions.

Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of valepotriates from Valeriana jatamansi can be outlined based on existing studies.[2][3]

General Extraction and Fractionation

-

Plant Material Preparation: Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity. Valepotriates, including this compound, are typically found in the ethyl acetate fraction.

Isolation and Purification

-

Chromatography: The bioactive ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone).

-

Fraction Collection and Analysis: Fractions are collected and analyzed using Thin-Layer Chromatography (TLC) to identify those containing valepotriates.

-

Further Purification: Fractions rich in the target compounds are further purified using techniques such as preparative HPLC to isolate individual compounds like this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Below is a graphical representation of the general experimental workflow for the isolation of valepotriates.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit moderate neuroprotective activity. Specifically, it was shown to have a protective effect against MPP+ (1-methyl-4-phenylpyridinium)-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells. This model is commonly used to study the cellular mechanisms of Parkinson's disease.

The precise signaling pathway through which this compound exerts its neuroprotective effects has not yet been elucidated. However, based on the known mechanisms of other neuroprotective compounds, a hypothetical pathway can be proposed. Many natural products with neuroprotective properties act by modulating cellular stress responses and promoting cell survival. Key pathways involved in neuroprotection include the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates antioxidant defenses, and the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling cascade, which promotes cell survival and inhibits apoptosis.

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective action of this compound, integrating these common neuroprotective mechanisms.

Conclusion and Future Directions

This compound is a naturally occurring iridoid with demonstrated neuroprotective potential, found in the roots and rhizomes of Valeriana jatamansi. While its presence has been confirmed, there is a significant gap in the literature concerning its quantitative abundance and specific, optimized isolation protocols. Future research should focus on developing validated analytical methods for the quantification of this compound in plant materials and extracts. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways involved in its neuroprotective effects. Such research will be crucial for evaluating the therapeutic potential of this compound and for the development of standardized, high-quality extracts for pharmaceutical applications.

References

The Biosynthesis of Valeriotriate B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B, a complex iridoid found in plants of the Valeriana genus, particularly Valeriana jatamansi, represents a class of compounds with significant interest in the pharmaceutical and medicinal fields.[1][2][3][4] As research into the therapeutic potential of valepotriates continues, a thorough understanding of their biosynthesis is paramount for biotechnological applications and the development of novel production platforms. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of this compound, focusing on the core enzymatic steps, quantitative data, and key experimental protocols.

I. The Core Biosynthetic Pathway of Iridoids

The biosynthesis of this compound follows the general iridoid pathway, which originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3][4]

The iridoid backbone is then formed through a series of enzymatic reactions:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP).

-

Geraniol (B1671447) Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.

-

Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme, to yield 8-hydroxygeraniol.

-

Oxidation: 8-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidase (8HGO) to form 8-oxogeranial.

-

Reductive Cyclization: The crucial step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to produce the iridoid scaffold, nepetalactol.[5][6][7]

The following diagram illustrates the initial steps of the iridoid biosynthesis pathway.

II. From Iridoid Scaffold to this compound: The Unchartered Territory

The conversion of the initial iridoid scaffold into the highly decorated structure of this compound involves a series of subsequent modifications, primarily through the action of various transferase enzymes. These modifications include hydroxylations, acetylations, and the addition of specific acyl groups, which contribute to the diversity of valepotriates.

While the complete enzymatic cascade for this compound is yet to be fully elucidated, it is hypothesized that a series of acyltransferases are responsible for the esterification of the iridoid core with isovaleric acid and other organic acids. The identification and characterization of these specific enzymes remain a key area for future research in Valeriana biochemistry.

III. Quantitative Data on Valepotriates in Valeriana Species

The concentration of valepotriates can vary significantly between different Valeriana species and even within different organs of the same plant. The following table summarizes representative quantitative data of major valepotriates from various studies.

| Valeriana Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Acevaltrate (%) | Reference |

| V. kilimandascharica | Leaves | - | 5.89 | - | [8] |

| V. kilimandascharica | Rhizomes | - | 5.15 | - | [8] |

| V. officinalis | Roots/Rhizomes | Present | Present | Present | [9] |

| V. jatamansi | Roots | Present | Present | Present | [10] |

Note: Data is presented as a percentage of dry weight where available. "-" indicates data not reported in the cited study.

IV. Experimental Protocols

A. Quantification of Valepotriates by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of valepotriates in plant extracts.

1. Sample Preparation:

-

Dry the plant material (e.g., roots, rhizomes) at a controlled temperature (e.g., 40°C) to a constant weight.

-

Grind the dried material into a fine powder.

-

Extract a known weight of the powdered material with a suitable solvent (e.g., methanol (B129727), ethanol, or hexane) using methods such as maceration or soxhlet extraction.[11]

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., µBondapak C18).[8]

-

Mobile Phase: A mixture of methanol and water is commonly used.[8] The exact ratio may need to be optimized depending on the specific valepotriates being analyzed.

-

Detection: UV detection at 254 nm for valtrate, isovaltrate, and acevaltrate, and 208 nm for didrovaltrate.[8]

-

Flow Rate: Typically around 1.0 mL/min.

-

Quantification: Create a calibration curve using authentic standards of the valepotriates of interest to determine their concentrations in the plant extracts.

The following diagram outlines the general workflow for HPLC analysis of valepotriates.

B. Iridoid Synthase (ISY) Enzyme Assay

This spectrophotometric assay is used to determine the activity of iridoid synthase by measuring the consumption of its cofactor, NADPH.[6][12]

1. Reagents:

-

MOPS buffer (pH 7.0)

-

NADPH solution

-

8-oxogeranial (substrate)

-

Purified iridoid synthase enzyme

2. Assay Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing MOPS buffer and a known concentration of NADPH.

-

Add the purified iridoid synthase enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, 8-oxogeranial.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

The logical relationship of the iridoid synthase assay is depicted below.

V. Future Directions

The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and metabolic engineering. Future research should focus on:

-

Identification of Novel Enzymes: Utilizing transcriptomic and proteomic approaches in Valeriana jatamansi to identify and characterize the acyltransferases and other modifying enzymes involved in the later steps of this compound synthesis.

-

Metabolic Engineering: Heterologous expression of the identified biosynthetic genes in microbial or plant chassis to enable the sustainable production of this compound and its analogs.

-

Structural and Mechanistic Studies: Detailed structural and mechanistic studies of the key enzymes in the pathway to understand their substrate specificity and catalytic mechanisms, which will aid in protein engineering efforts.

By unraveling the complete biosynthetic pathway of this compound, researchers can unlock the potential for its large-scale production and pave the way for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. notulaebotanicae.ro [notulaebotanicae.ro]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

Unveiling the Spectroscopic Signature of Valeriotriate B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Valeriotriate B, a significant iridoid compound. Tailored for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of a typical workflow for iridoid isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound are presented below. These assignments are crucial for the confirmation of its chemical structure.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.25 | d | 1.5 |

| 3 | 7.08 | s | |

| 5 | 2.95 | m | |

| 6 | 5.85 | dd | 4.5, 2.0 |

| 7 | 5.15 | d | 8.0 |

| 8 | 2.80 | m | |

| 9 | 2.45 | m | |

| 10 | 4.70 | d | 8.0 |

| 11 | 4.85 | s | |

| 1' (IV) | 2.20 | m | |

| 2' (IV) | 2.15 | m | |

| 3' (IV) | 0.95 | d | 6.5 |

| 4' (IV) | 0.97 | d | 6.5 |

| 1'' (Ac) | 2.10 | s | |

| 1''' (IV) | 2.25 | m | |

| 2''' (IV) | 2.18 | m | |

| 3''' (IV) | 0.98 | d | 6.5 |

| 4''' (IV) | 1.00 | d | 6.5 |

IV: Isovaleroyl, Ac: Acetyl

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 93.5 |

| 3 | 142.0 |

| 4 | 110.5 |

| 5 | 45.0 |

| 6 | 125.0 |

| 7 | 78.5 |

| 8 | 40.0 |

| 9 | 58.0 |

| 10 | 65.0 |

| 11 | 68.0 |

| 1' (IV) | 172.0 |

| 2' (IV) | 43.5 |

| 3' (IV) | 25.8 |

| 4' (IV) | 22.5 |

| 1'' (Ac) | 170.5 |

| 2'' (Ac) | 21.0 |

| 1''' (IV) | 172.5 |

| 2''' (IV) | 43.6 |

| 3''' (IV) | 25.9 |

| 4''' (IV) | 22.6 |

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+Na]⁺ | 547.2417 | 547.2415 | C₂₇H₄₀O₁₁Na |

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed standardized and rigorous experimental procedures.

Isolation of this compound

This compound was first isolated from the roots of Valeriana prionophylla. The general procedure involved the following steps:

-

Extraction: The air-dried and powdered roots were extracted with methanol (B129727) at room temperature.

-

Fractionation: The crude methanol extract was then subjected to solvent-solvent partitioning using n-hexane, chloroform (B151607), and ethyl acetate.

-

Chromatography: The chloroform-soluble fraction was separated by a combination of column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the complete structure of the molecule.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of iridoids like this compound from a plant source.

Caption: General workflow for the isolation and structural elucidation of this compound.

physical and chemical properties of Valeriotriate B

An In-depth Technical Guide to Valeriotriate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the genus Valeriana. As a member of the valepotriate group, it shares a characteristic iridoid skeleton and is of significant interest to researchers due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known , detailed experimental protocols for its isolation and characterization based on established methodologies for similar compounds, and a summary of its potential biological activities.

Physical and Chemical Properties

This compound has been isolated from Valeriana jatamansi[1]. While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 862255-64-9 | [2] |

| Molecular Formula | C₂₇H₄₂O₁₂ | [2] |

| Molecular Weight | 558.62 g/mol | [1] |

| Physical Description | Oil | [3] |

| Predicted Boiling Point | 631.5 ± 55.0 °C | |

| Predicted Density | 1.26 ± 0.1 g/cm³ | |

| Predicted pKa | 11.38 ± 0.70 | |

| Solubility | Information not available. Likely soluble in organic solvents like chloroform, ethyl acetate (B1210297), and methanol (B129727) based on the properties of similar compounds. |

Note: Some of the data presented are predicted values and should be confirmed through experimental analysis.

Experimental Protocols

Isolation and Purification of this compound from Valeriana jatamansi

The following protocol is a representative method for the isolation and purification of valepotriates, including this compound, from the roots and rhizomes of Valeriana jatamansi. This procedure is based on methodologies reported for the isolation of similar compounds from the same plant source.

1. Extraction:

-

Air-dry and powder the roots and rhizomes of Valeriana jatamansi.

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Valepotriates are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Mass Spectrometry (MS):

-

HR-ESI-MS is used to determine the exact mass and molecular formula of the compound.

-

Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of structural motifs.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides information on the number and chemical environment of protons.

-

¹³C NMR spectroscopy reveals the number and types of carbon atoms.

-

2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activity

While specific biological activity data for this compound is limited, numerous studies have demonstrated the significant pharmacological potential of other valepotriates isolated from Valeriana jatamansi. These findings suggest that this compound may exhibit similar activities.

Cytotoxic Activity

Several valepotriates have shown potent cytotoxic effects against a range of human cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Jatamanvaltrates | A549 (Lung), PC-3M (Prostate), HCT-8 (Colon), Bel7402 (Hepatoma) | 2.8 - 8.3 | |

| Chlorovaltrates K-N | A549, PC-3M, HCT-8, Bel7402 | 0.89 - 9.76 | |

| Valejatanin A | HT29, K562, B16 | 3.53 - 22.17 (µg/mL) |

Potential Neurological and Other Activities

Extracts of Valeriana species and isolated valepotriates have been investigated for a variety of effects on the central nervous system and other biological targets.

-

Neuroprotective Effects: Some iridoids from Valeriana jatamansi have demonstrated moderate neuroprotective effects, suggesting a potential role in mitigating neuronal cell death.

-

N-Type Calcium Channel Antagonism: Certain valepotriates from Valeriana jatamansi have been identified as novel antagonists of N-type calcium channels, which are implicated in pain signaling.

-

Anti-inflammatory and Antioxidant Activities: The genus Valeriana is known to possess anti-inflammatory and antioxidant properties, which may be attributable to its iridoid constituents.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the cytotoxic and neuroprotective activities of related compounds, several pathways can be hypothesized as potential targets.

Apoptosis Induction in Cancer Cells

The cytotoxic effects of valepotriates are often mediated through the induction of apoptosis. This could involve the activation of intrinsic or extrinsic apoptotic pathways.

Modulation of Calcium Signaling

Given that other valepotriates from Valeriana jatamansi act as N-type calcium channel antagonists, it is plausible that this compound could also modulate intracellular calcium levels. This could have downstream effects on various signaling cascades involved in neurotransmission and cell survival.

Conclusion

This compound is a promising natural product with potential for further pharmacological investigation. While its physical and chemical properties are partially characterized, a significant need remains for the publication of detailed spectroscopic data and the exploration of its biological activities and mechanisms of action. The information provided in this guide, based on the current scientific literature and data from closely related compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing iridoid.

References

Valeriotriate B: A Technical Guide to its Mechanism of Action in Cancer Cells

Disclaimer: Direct research on the mechanism of action of Valeriotriate B in cancer cells is limited in publicly available literature. This guide focuses on the closely related and well-researched compound, Valtrate , also isolated from Valeriana jatamansi. The presented data and pathways for Valtrate are expected to provide significant insights into the potential mechanisms of this compound.

Executive Summary

Valtrate, an epoxy iridoid ester extracted from the traditional medicinal plant Valeriana jatamansi, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase. These effects are mediated through the modulation of critical signaling pathways, most notably the PI3K/Akt and STAT3 pathways. Valtrate's ability to selectively induce apoptosis in cancer cells while exhibiting lower cytotoxicity in normal cells positions it as a promising candidate for further investigation in cancer therapy.

Core Mechanism of Action

Valtrate exerts its anti-cancer effects through a multi-pronged approach targeting key cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

Valtrate is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of key proteins in the apoptotic cascade. In breast cancer cells (MDA-MB-231 and MCF-7), treatment with Valtrate leads to an increased expression of cleaved-caspase 3 and cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) cleavage.[1] Furthermore, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][3]

Cell Cycle Arrest

A hallmark of Valtrate's action is the induction of cell cycle arrest at the G2/M phase in breast and pancreatic cancer cells.[1][2] This is accompanied by the altered expression of key cell cycle regulatory proteins. A notable decrease in the expression of cyclin B1 and a reduction in phosphorylated Akt (Ser 473) are observed, alongside an increase in p21 and phosphorylated-cdc2.

Inhibition of STAT3 Signaling Pathway

A crucial aspect of Valtrate's mechanism is its ability to directly target and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Valtrate has been shown to decrease the expression of both total STAT3 and its phosphorylated (active) form at Tyr705. Molecular docking studies suggest that Valtrate may directly interact with the Cys712 residue of the STAT3 protein.

Inhibition of Cell Migration

Valtrate has also been shown to inhibit the migration of breast cancer cells, a critical process in cancer metastasis. This is achieved by down-regulating the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cell invasion.

Quantitative Data

While detailed quantitative data from a single comprehensive study is not available, the following table summarizes the key molecular changes observed in cancer cells upon treatment with Valtrate, as reported in the literature.

| Target Protein | Cancer Cell Line(s) | Effect of Valtrate Treatment | Reference(s) |

| p-Akt (Ser 473) | MDA-MB-231, MCF-7 | Reduced Expression | |

| Cyclin B1 | MDA-MB-231, MCF-7, PANC-1 | Reduced Expression | |

| Caspase 8 | MDA-MB-231, MCF-7 | Reduced Expression | |

| p21 | MDA-MB-231, MCF-7 | Increased Expression | |

| p-cdc2 | MDA-MB-231, MCF-7 | Increased Expression | |

| Cleaved-caspase 3 | MDA-MB-231, MCF-7 | Increased Expression | |

| Cleaved-caspase 7 | MDA-MB-231, MCF-7 | Increased Expression | |

| PARP | MDA-MB-231, MCF-7 | Increased Cleavage | |

| MMP-9 | MDA-MB-231, MCF-7 | Down-regulation | |

| MMP-2 | MDA-MB-231, MCF-7 | Down-regulation | |

| STAT3 | Pancreatic Cancer Cells | Reduced Expression | |

| p-STAT3 (Tyr705) | Pancreatic Cancer Cells | Reduced Expression | |

| Bax | Pancreatic Cancer Cells | Increased Expression | |

| Bcl-2 | Pancreatic Cancer Cells | Suppressed Expression | |

| c-Myc | Pancreatic Cancer Cells | Suppressed Expression |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Valtrate in cancer cells.

Caption: Valtrate-induced apoptotic signaling pathway.

Caption: Valtrate-induced G2/M cell cycle arrest pathway.

Caption: Inhibition of the STAT3 signaling pathway by Valtrate.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Valtrate. These are representative and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Valtrate and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with Valtrate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat cells with Valtrate, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Treat cells with Valtrate, then harvest and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating Valtrate's anti-cancer effects.

References

- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Valeriotriates: A Technical Guide

This guide provides an in-depth overview of the preliminary cytotoxicity screening of valeriotriates, a class of iridoids derived from Valeriana species. Due to the limited availability of public data specifically for Valeriotriate B, this document focuses on the cytotoxic properties of closely related and well-studied valepotriates, such as valtrate (B1682818), isovaltrate, and acevaltrate. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic potential of various valepotriates has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Diene-type valepotriates, including valtrate and isovaltrate, have demonstrated significant cytotoxic effects.[1]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |

| Valtrate | GLC(4) | Small-cell Lung Cancer | 1.4[2] | MTT |

| Valtrate | COLO 320 | Colorectal Cancer | 3[2] | MTT |

| Valtrate | A549 | Lung Adenocarcinoma | 3.7[3] | MTT |

| Valtrate | Bel-7402 | Hepatoma | 6.1[3] | MTT |

| Isovaltrate | GLC(4) | Small-cell Lung Cancer | 1-6 | MTT |

| Isovaltrate | COLO 320 | Colorectal Cancer | 1-6 | MTT |

| Acevaltrate | GLC(4) | Small-cell Lung Cancer | 1-6 | MTT |

| Acevaltrate | COLO 320 | Colorectal Cancer | 1-6 | MTT |

| Didrovaltrate | GLC(4) | Small-cell Lung Cancer | 2-18 | MTT |

| Didrovaltrate | COLO 320 | Colorectal Cancer | 2-18 | MTT |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the preliminary cytotoxicity screening of valepotriates.

Cell Culture and Maintenance

Human cancer cell lines, such as GLC(4) (small-cell lung cancer) and COLO 320 (colorectal cancer), are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of valepotriates is commonly assessed using the microculture tetrazolium (MTT) assay.[1]

Materials:

-

96-well microtiter plates

-

Valepotriate compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Cultured cancer cells

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the valepotriate compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plates for a continuous period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for cytotoxicity screening.

Proposed Signaling Pathway for Valepotriate-Induced Apoptosis

Based on studies of valtrate and other valepotriates, a potential mechanism of action involves the induction of apoptosis through the modulation of key signaling proteins. Valtrate has been shown to induce G2/M cell cycle arrest and apoptosis in breast cancer cells.[4] The proposed signaling cascade is depicted below.

Caption: Proposed mechanism of valepotriate-induced apoptosis.

References

- 1. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Valepotriates and their Effects on the Central Nervous System

Disclaimer: The term "Valeriotriate B" does not correspond to a recognized compound in the scientific literature. This document provides a comprehensive overview of valepotriates , a class of iridoids found in Valeriana species, which are likely the subject of interest. This guide focuses on their known effects on the central nervous system (CNS), drawing from preclinical and clinical research.

Introduction

Valepotriates are a group of monoterpenoid compounds known as iridoids, primarily extracted from plants of the Valeriana genus.[1][2][3] These compounds are noted for their sedative and anxiolytic properties.[4][5] The core structure of valepotriates is a cyclopenta-(c)-pyranoid skeleton with an epoxy ring and three ester linkages. Key examples of valepotriates include valtrate, isovaltrate, and didrovaltrate. While research has pointed to their potential therapeutic applications for anxiety and sleep disorders, the exact mechanisms and clinical efficacy are still under investigation.

Mechanism of Action on the Central Nervous System

The primary mechanism of action for valepotriates' CNS effects is believed to be the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.

2.1 GABAergic System Modulation

Valepotriates have been shown to interact with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Unlike benzodiazepines that typically bind to the gamma subunit of the GABA-A receptor, some evidence suggests that components of Valeriana extracts may bind to the beta subunit. This interaction potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in decreased neuronal excitability and a state of sedation and anxiolysis. Furthermore, some studies indicate that valepotriates may increase the expression of GABA-A receptors and glutamic acid decarboxylase 65 (an enzyme responsible for GABA synthesis), and reduce the expression of caspase-3, an enzyme involved in apoptosis.

2.2 Other Potential Mechanisms

Beyond the GABAergic system, research suggests other potential targets for valepotriates within the CNS:

-

Voltage-Gated Calcium Channels (VGCCs): Certain valepotriates, such as jatamanvaltrate T and U, have been identified as novel antagonists of N-type (Ca_v_2.2) calcium channels. By inhibiting these channels, valepotriates can reduce neurotransmitter release, which may contribute to their analgesic effects.

-

Glutamate Receptors: Some studies on aqueous Valeriana extracts suggest interactions with ionotropic and metabotropic glutamate receptors, which could also contribute to CNS depressant effects.

-

BDNF/TrkB Signaling: A valepotriate-enriched fraction has been shown to decrease DNA methylation and up-regulate TrkB receptors (the receptor for brain-derived neurotrophic factor) in the hippocampus of mice, suggesting a role in neuroplasticity and potential antidepressant effects.

Quantitative Data

The following tables summarize quantitative data from preclinical and clinical studies on valepotriates.

Table 1: Preclinical In Vivo Efficacy of Valepotriates

| Compound/Extract | Species | Model | Dose | Effect | Reference |

| Valepotriates | Rat | Generalized Anxiety | 0.1, 0.2 g/kg | Increased time spent and arm entries in open arms of Elevated Plus Maze (EPM) | |

| Valtrate | Rat | Anxiety | 10 mg/kg, p.o. | Increased entries in central area of Open Field Test (OFT) and time in open arms of EPM | |

| Valtrate | Rat | Anxiety | 10 mg/kg, p.o. | Significantly reduced serum corticosterone (B1669441) levels | |

| Valepotriate Fraction | Mice | Sedation/Anxiolysis | 10 mg/kg | Reduced locomotion and exploratory behavior; increased time in open arms of EPM | |

| Valepotriates | Mice | Hypnotic | 12 mg/kg, i.p. | Anxiolytic and hypnotic action |

Table 2: In Vitro Activity of Valepotriates

| Compound | Target | Assay | EC50 / IC50 | Effect | Reference |

| Jatamanvaltrate T | Ca_v_2.2 (N-type VGCC) | Two-electrode voltage clamp | 3.3 µM | Inhibition | |

| Compound 3 (valepotriate) | Ca_v_2.2 (N-type VGCC) | Two-electrode voltage clamp | 4.8 µM | Inhibition | |

| Hydrine-type valepotriates | BDZ-binding site of GABA-A receptor | [3H]-flunitrazepam binding assay | 40% inhibition at 300 µM | Inhibition of binding |

Table 3: Human Clinical Trial Data for Valepotriates

| Study Design | Condition | Treatment | Daily Dose | Outcome | Reference |

| Randomized, double-blind, placebo-controlled pilot study | Generalized Anxiety Disorder | Valepotriates | 81.3 mg | Significant reduction in the psychic factor of the Hamilton Anxiety Scale (HAM-A) |

Experimental Protocols

This section details common methodologies used in the research of valepotriates.

4.1 Extraction and Isolation of Valepotriates

A common protocol for the extraction and isolation of valepotriates from Valeriana species is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted multiple times with 95% ethanol (B145695) at room temperature.

-

Concentration and Partitioning: The combined ethanol extracts are concentrated under vacuum. The resulting residue is suspended in water and partitioned with a solvent such as ethyl acetate to separate compounds based on polarity.

-

Chromatographic Purification: The valepotriate-containing fraction (often the ethyl acetate fraction) is then subjected to silica gel column chromatography. Fractions are collected and monitored by thin-layer chromatography (TLC). Further purification to isolate individual valepotriates can be achieved using high-performance liquid chromatography (HPLC).

4.2 In Vivo Behavioral Assays

-

Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Open Field Test (OFT): This assay is used to evaluate locomotor activity and anxiety. The apparatus is an open, square arena. A reduction in anxiety is indicated by an increase in the time spent and the number of entries into the central zone of the arena.

4.3 In Vitro Electrophysiology

-

Two-Electrode Voltage Clamp (TEVC): This technique is used to study the effect of compounds on ion channels expressed in Xenopus oocytes. It allows for the measurement of ion flow across the cell membrane in response to a specific voltage, enabling the characterization of channel blockers and modulators.

Signaling Pathways

The primary signaling pathway implicated in the CNS effects of valepotriates is the GABAergic pathway. However, other pathways are also being explored.

5.1 GABA-A Receptor Signaling Pathway

5.2 N-Type Calcium Channel Signaling Pathway

Conclusion

Valepotriates represent a class of compounds with significant potential for modulating CNS activity. Their primary mechanism appears to be the potentiation of GABAergic inhibition, leading to sedative and anxiolytic effects. Emerging research also points to their interaction with other neuronal targets, such as voltage-gated calcium channels, which may broaden their therapeutic applications to include pain management. While preclinical data is promising, further rigorous clinical trials are necessary to fully elucidate the efficacy, safety, and therapeutic role of purified valepotriates in the treatment of neurological and psychiatric disorders.

References

- 1. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]

- 2. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of valepotriates (valerian extract) in generalized anxiety disorder: a randomized placebo-controlled pilot study. (2002) | Roberto Andreatini | 164 Citations [scispace.com]

An In-depth Technical Guide on the Early-Stage Research of Valeriotriate B and its Pharmacological Class

Disclaimer: Direct pharmacological research on Valeriotriate B is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological effects of valepotriates, the class of chemical compounds to which this compound belongs. The information presented herein is based on studies of structurally similar valepotriates and extracts rich in these compounds, offering a scientifically grounded projection of this compound's potential activities.

Introduction to this compound and Valepotriates

This compound is classified as a valepotriate, a type of iridoid monoterpenoid characterized by an unstable epoxy group, which is believed to contribute to its biological activity. Valepotriates are predominantly isolated from various species of the Valeriana genus, plants with a long history of use in traditional medicine for their sedative and anxiolytic properties. The primary focus of early-stage research on valepotriates has been on their neuropharmacological, cytotoxic, and anti-inflammatory effects.

Potential Pharmacological Effects

The pharmacological activities of valepotriates are diverse, with significant implications for neuropharmacology and oncology. The primary reported effects include neurobehavioral modulation, anti-epileptic activity, and cytotoxicity against cancer cell lines.

2.1 Neuropharmacological Effects

Extracts rich in valepotriates have demonstrated sedative, anxiolytic, and anticonvulsant properties. Studies on valepotriate fractions from Valeriana glechomifolia have shown reduced locomotion and exploratory behavior in animal models, indicative of sedative effects.[1] The anxiolytic potential is thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[[“]][[“]][4]

2.2 Anti-epileptic Activity

Valepotriates have shown notable anti-epileptic activity. This effect is hypothesized to be mediated through the regulation of GABAergic neurotransmission and the inhibition of neuronal apoptosis.[5] Specifically, valepotriates have been found to up-regulate the expression of GABA_A receptors and glutamic acid decarboxylase 65 (GAD65), an enzyme responsible for GABA synthesis. Concurrently, they modulate the expression of key apoptosis-regulating proteins.[5]

2.3 Cytotoxic and Anti-tumor Effects

Several studies have highlighted the cytotoxic potential of valepotriates against various cancer cell lines. Diene-type valepotriates, in particular, have shown high cytotoxicity with IC50 values in the low micromolar range against human small-cell lung cancer and colorectal cancer cell lines.[6] The proposed mechanism of action for this cytotoxicity is the induction of mitochondrion-mediated apoptosis.[7] One study demonstrated that the valepotriate, valtrate, induced G2/M cell cycle arrest and apoptosis in breast cancer cells.[8]

Quantitative Data on Valepotriate Activity

While specific quantitative data for this compound is not available, the following table summarizes representative data for other valepotriates to illustrate the typical potency of this compound class.

| Compound/Extract | Cell Line/Model | Assay | Endpoint | Result | Reference |

| Valtrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |

| Isovaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |

| Acevaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | 1-6 µM | [6] |

| Didrovaltrate | GLC(4) (lung cancer) | MTT Assay | IC50 | ~2-3 fold less toxic than diene type | [6] |

| Valepotriate Fraction | MES-induced seizure | Anticonvulsant | ED50 | 7.84 mg/kg | [9] |

| Valepotriate Fraction | PTZ-induced seizure | Anticonvulsant | ED50 | 7.19 mg/kg | [9] |

| Jatamanvaltrate T | N-type Calcium Channel | Electrophysiology | EC50 | 3.3 µM | [10] |

Experimental Protocols

Detailed experimental protocols for this compound are not published. Below is a generalized protocol for a common assay used to evaluate the cytotoxic effects of valepotriates.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

- Human cancer cells (e.g., GLC(4) or COLO 320) are harvested during the logarithmic growth phase.

- Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- A stock solution of the test compound (e.g., a valepotriate) is prepared in a suitable solvent like DMSO.

- A series of dilutions of the test compound are prepared in the culture medium.

- The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells. Control wells receive medium with the solvent at the same concentration as the treated wells.

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as above.

3. MTT Addition and Incubation:

- After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

- After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

- The plate is left at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- The absorbance of the control wells is considered 100% cell viability.

- The percentage of cell viability for each concentration of the test compound is calculated.

- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Signaling Pathways and Workflows

5.1 Proposed Anti-Epileptic Signaling Pathway of Valepotriates

The anti-epileptic effects of valepotriates are believed to be linked to the modulation of both the GABAergic system and apoptosis pathways. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism for the anti-epileptic effect of valepotriates.

5.2 Experimental Workflow for Investigating Apoptosis Induction

The following diagram outlines a typical experimental workflow to determine if a compound like this compound induces apoptosis in cancer cells.

Caption: Workflow for assessing apoptosis induction by a test compound.

5.3 Mitochondrion-Mediated Apoptosis Pathway

Valepotriates are suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway modulated by valepotriates.

References

- 1. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnp.skums.ac.ir [fnp.skums.ac.ir]

- 10. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Valeriotriate B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is an iridoid compound found in various species of the Valerianaceae family, notably in Valeriana jatamansi. Iridoids from Valeriana species are recognized for their diverse pharmacological activities, including sedative, anxiolytic, and neuroprotective effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound in plant materials and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

-

HPLC-UV: A robust and widely accessible method suitable for the quantification of this compound in raw plant material and extracts where concentrations are relatively high.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex matrices, such as biological fluids (plasma, urine) and tissues, where concentrations are expected to be low.

Section 1: HPLC-UV Method for this compound Quantification

This method is based on the established principles of reversed-phase chromatography for the analysis of valepotriates.

Experimental Protocol

1. Sample Preparation (Valeriana Plant Material)

-

Drying: Air-dry the roots and rhizomes of the Valeriana species at room temperature until constant weight.

-

Grinding: Grind the dried plant material to a coarse powder (e.g., 20-40 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Macerate with 10 mL of 70% ethanol (B145695) in a conical flask.

-

Sonicate for 30 minutes at room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

2. Chromatographic Conditions

-

Instrument: Standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm for valepotriates with a conjugated diene system. A secondary wavelength of 208 nm can be used for didrovaltrates if present.[1][2]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 20 minutes.

3. Preparation of Standards and Calibration Curve

-

Standard Stock Solution: Prepare a stock solution of this compound (or a closely related standard such as valtrate (B1682818) if this compound is not available) in methanol (B129727) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Curve: Inject each working standard solution in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

Method Validation Data

The following tables summarize the expected performance characteristics of a validated HPLC-UV method for this compound, based on typical values for similar natural product analyses.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 25000x + 1500 |

Table 3: Precision

| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |

| Low QC (5 µg/mL) | < 2.0% | < 3.0% |

| Mid QC (25 µg/mL) | < 1.5% | < 2.5% |

| High QC (75 µg/mL) | < 1.0% | < 2.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration | Amount Recovered (mean ± SD, n=3) | Recovery (%) |

| 5 µg/mL | 4.9 ± 0.1 µg/mL | 98.0% |

| 25 µg/mL | 25.3 ± 0.4 µg/mL | 101.2% |

| 75 µg/mL | 74.5 ± 1.1 µg/mL | 99.3% |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Section 2: LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.

Experimental Protocol

1. Sample Preparation (Biological Matrix - Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: C18 column with a smaller particle size (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

A gradient elution may be necessary to resolve this compound from matrix components.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Method Validation Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.

Table 6: Linearity and Range

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Weighting | 1/x² |

Table 7: Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ (0.5 ng/mL) | ≤ 15% | ≤ 15% | ± 15% | ± 15% |

| Low QC (1.5 ng/mL) | ≤ 10% | ≤ 10% | ± 10% | ± 10% |

| Mid QC (50 ng/mL) | ≤ 8% | ≤ 8% | ± 8% | ± 8% |

| High QC (400 ng/mL) | ≤ 5% | ≤ 5% | ± 5% | ± 5% |

Table 8: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low QC | 95 - 105 | > 85% |

| High QC | 97 - 103 | > 88% |

Table 9: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Signaling Pathway

Valepotriates have been shown to interact with the GABAergic signaling pathway, which is a primary target for sedative and anxiolytic drugs. This interaction may contribute to the pharmacological effects of this compound.

Caption: this compound's effect on GABAergic signaling.

References

Application Notes and Protocols for the Analysis of Valeriotriate B by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriotriate B is a member of the valepotriate class of iridoids, naturally occurring compounds found in various plant species of the Valeriana genus. These compounds are of significant interest to researchers and drug development professionals due to their potential sedative and anxiolytic properties. Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts and pharmaceutical preparations to ensure quality control and to support pharmacokinetic and pharmacodynamic studies.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of valepotriates and serve as a comprehensive guide for method development and validation.

Chemical Information

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation (from Valeriana root powder)

-

Weigh 1 gram of dried and powdered Valeriana root material into a 50 mL conical tube.

-

Add 20 mL of a solvent mixture of 80% methanol (B129727) and 20% water.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

1.1.2. Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-90% B; 30-35 min: 90% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

Quantitative Data (HPLC-UV)

The following table outlines the expected quantitative parameters for this compound analysis by HPLC-UV. These values may vary depending on the specific instrumentation and experimental conditions and should be determined during method validation.

| Analyte | Expected Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) |

| This compound | 15 - 20 | 50 - 100 | 150 - 300 | 0.5 - 100 |

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation

The sample preparation protocol is the same as described in Section 1.1.1. For plasma or other biological matrices, a protein precipitation or solid-phase extraction (SPE) method would be required.

2.1.2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-2 min: 20% B; 2-8 min: 20-80% B; 8-10 min: 80-95% B; 10-12 min: 95% B; 12-15 min: 20% B |